N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide
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Overview
Description
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is a phenylethanolamine derivative. This compound is characterized by the presence of hydroxy and formamido substituents on the phenyl ring, along with an N-(1-phenylpropan-2-yl)aminoethyl group. It is a secondary alcohol and a secondary amino compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide typically involves the reaction of a phenylethanolamine derivative with formamide under controlled conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling events that result in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Formoterol: A related compound with similar structural features and biological activities.
Arformoterol: Another similar compound used in the treatment of respiratory conditions.
Uniqueness
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is unique due to its specific substitution pattern on the phenyl ring and its combination of hydroxy and formamido groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide |
InChI |
InChI=1S/C18H22N2O3/c1-13(9-14-5-3-2-4-6-14)19-11-18(23)15-7-8-17(22)16(10-15)20-12-21/h2-8,10,12-13,18-19,22-23H,9,11H2,1H3,(H,20,21) |
InChI Key |
RZQHEQPISQXGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Origin of Product |
United States |
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